N-óxido de quinolina hidratado

Descripción general

Descripción

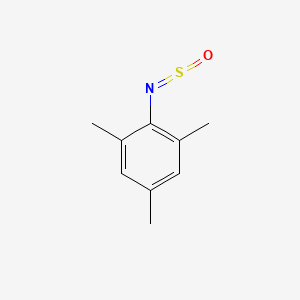

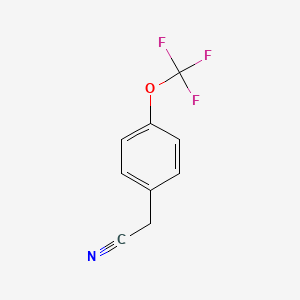

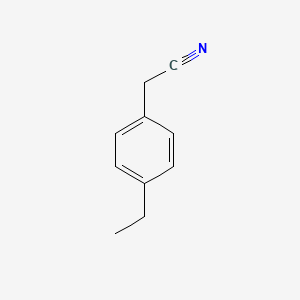

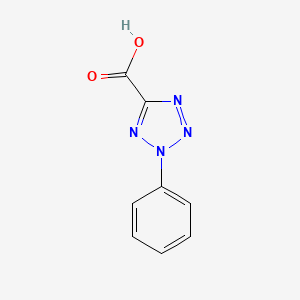

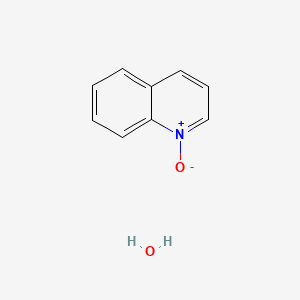

Quinoline N-oxide hydrate is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline N-oxides are important intermediates in organic synthesis due to their ability to undergo various chemical transformations, including C-H activation and functionalization at specific positions on the quinoline ring .

Synthesis Analysis

The synthesis of quinoline N-oxide derivatives has been achieved through several catalytic methods. Palladium-catalyzed alkenylation of quinoline N-oxides via C-H activation has been reported to proceed without external oxidants, yielding 2-alkenylated quinolines and 1-alkenylated isoquinolines . Similarly, rhodium and iridium catalytic systems have been utilized for the regioselective introduction of heteroatoms at the C-8 position of quinoline N-oxides . Rhodium(III)-catalyzed C-C bond formation at the C-8 position under mild conditions has also been developed, demonstrating the utility of the N-oxide directing group . Copper-catalyzed C-H bond activation has been employed for the sulfonylation of quinoline N-oxides , and Bronsted acidic ionic liquids have been used for the amidation of quinoline N-oxides with nitriles . Additionally, palladium-catalyzed selective C-H activation and C(sp2)-C(sp2) cleavage have been applied to synthesize 8-acylated quinoline N-oxides .

Molecular Structure Analysis

Quinoline N-oxides possess a quinoline core with an N-oxide functional group, which serves as a directing group for various chemical reactions. The N-oxide group enhances the reactivity of the quinoline ring by facilitating the formation of metal complexes that enable selective C-H activation and functionalization .

Chemical Reactions Analysis

Quinoline N-oxides are versatile substrates for a range of chemical reactions. They have been used in direct alkenylation , regioselective iodination and amidation , alkylation and alkynylation , sulfonylation , and amidation with nitriles . Electrochemical deoxygenative C2 arylation and TsOH·H2O-mediated N-amidation have also been reported. Furthermore, a catalyst-free synthesis of 2-anilinoquinolines and 3-hydroxyquinolines has been achieved through a three-component reaction involving quinoline N-oxides .

Physical and Chemical Properties Analysis

Quinoline N-oxides exhibit high functional group tolerance and regioselectivity in various chemical transformations. They are stable under a range of reaction conditions and can be used to synthesize a wide array of functionalized quinoline derivatives. The physical properties such as melting points, solubility, and stability of quinoline N-oxide hydrates can vary depending on the specific substituents and reaction conditions employed in their synthesis .

Aplicaciones Científicas De Investigación

Síntesis de fármacos antiparasitarios

N-óxido de quinolina hidratado sirve como material de partida para la síntesis de fármacos antiparasitarios. La alquenilación directa C–H de los N-óxidos de quinolina es una estrategia prometedora para crear compuestos con posibles propiedades antiparasitarias . Este proceso implica la funcionalización del andamiaje de quinolina, que es crucial para la construcción de moléculas bioactivas que pueden combatir las enfermedades parasitarias.

Salto de andamiaje en química medicinal

El compuesto se utiliza en el salto de andamiaje, una técnica en química medicinal que permite la transición entre diferentes andamiajes heteroaromáticos . Esto es particularmente útil en la optimización de compuestos farmacéuticos, donde las modificaciones estructurales pueden conducir a una mejor eficacia y especificidad.

Safety and Hazards

Quinoline N-oxide hydrate is classified as a combustible solid . It has a flash point of 235.4 °F (113 °C) - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored away from air and oxidizing agents in a cool place with the container kept tightly closed in a dry and well-ventilated place .

Direcciones Futuras

Quinoline N-oxide hydrate is regarded as an important moiety observed in various bioactive compounds . Therefore, it is necessary to explore the routes for the synthesis of Quinoline N-oxides . The main focus of future research is to explore various procedures of synthesis of quinoline derivatives with good regioselectivity, to understand the extent of usefulness of those procedures through the study of scope of substrates and the reaction mechanisms of the processes .

Mecanismo De Acción

Target of Action

It is known that quinoline n-oxide hydrate forms complexes with lanthanide chloride .

Mode of Action

Quinoline N-oxide hydrate interacts with its targets through a process known as oxidative dehydrogenative coupling . This process involves the formation of new carbon-carbon (C-C) bonds . The success of this broad-scope methodology hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .

Biochemical Pathways

The compound plays a role in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .

Result of Action

It is known that the compound is used in the quantitative determination of nitrones .

Propiedades

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the thermal behavior of quinoline N-oxide hydrate?

A1: The research paper investigates the thermal properties of both quinoline N-oxide hydrate and its deuterated analogue. While the abstract doesn't provide specific results, it suggests that the study examines how these compounds behave when subjected to changes in temperature. This could include analysis of melting points, dehydration temperatures, and potential phase transitions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.